molecular formula C10H12FN B1370138 1-(4-Fluorophenyl)but-3-en-2-amine

1-(4-Fluorophenyl)but-3-en-2-amine

Cat. No.: B1370138
M. Wt: 165.21 g/mol
InChI Key: TYWHLHIQMKAANU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)but-3-en-2-amine is a fluorinated secondary amine characterized by a but-3-enyl chain substituted with a 4-fluorophenyl group at the first carbon and an amine group at the second carbon. For instance, compounds like (E)-4-(methylsulfonyl)but-3-en-2-amine (LXIX) are synthesized via multi-step protocols involving carbamate intermediates and amide coupling reactions . The 4-fluorophenyl moiety is a common pharmacophore in drug design due to its electron-withdrawing properties, which enhance binding interactions with biological targets .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

1-(4-fluorophenyl)but-3-en-2-amine

InChI

InChI=1S/C10H12FN/c1-2-10(12)7-8-3-5-9(11)6-4-8/h2-6,10H,1,7,12H2

InChI Key

TYWHLHIQMKAANU-UHFFFAOYSA-N

Canonical SMILES

C=CC(CC1=CC=C(C=C1)F)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • No direct biological data are available, but such positional changes are known to modulate pharmacokinetic properties .
  • 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine (CAS 1159883-03-0):
    Replacing fluorine with a trifluoromethyl (-CF₃) group significantly enhances electron-withdrawing effects and lipophilicity. This modification is frequently employed to improve metabolic stability and membrane permeability in covalent inhibitors, as seen in studies on chikungunya virus protease inhibitors .

Modifications to the Aliphatic Chain

  • (R)-1-(4-Bromo-1-tosyl-1H-indol-3-yl)but-3-en-2-amine :
    This compound incorporates a brominated indole ring and a tosyl group, increasing molecular complexity and steric bulk. Such derivatives are often intermediates in the synthesis of bioactive molecules targeting neurological or oncological pathways .

  • (E)-4-(3-Aminophenyl)-3-buten-1-amine: The substitution of the fluorophenyl group with a 3-aminophenyl moiety introduces a primary amine, altering hydrogen-bonding capabilities. These compounds are explored in patent literature for applications in polymer chemistry and ligand design .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Notable Properties/Applications
1-(4-Fluorophenyl)but-3-en-2-amine C₁₀H₁₂FN 165.21 4-Fluorophenyl Potential psychoactive agent (inferred from analogs)
1-(2-Fluorophenyl)but-3-en-1-amine C₁₀H₁₂FN 165.21 2-Fluorophenyl Steric modulation in receptor binding
1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine C₁₁H₁₂F₃N 215.21 4-CF₃ Enhanced metabolic stability
(R)-1-(4-Bromo-1-tosyl-1H-indol-3-yl)but-3-en-2-amine C₁₈H₁₈BrN₂O₂S 421.32 Bromoindole, Tosyl Intermediate in antiviral drug synthesis

Research Findings and Implications

  • Electronic Effects : Fluorine and trifluoromethyl groups at the para position increase dipole moments and electron-deficient aromatic systems, favoring π-π stacking and hydrophobic interactions in protein binding pockets .
  • Biological Activity : Analogs like (4-Fluoro-3-trifluoromethyl-phenyl)-amine derivatives exhibit potent inhibitory activity against enzymes such as chikungunya P2 cysteine protease, highlighting the role of fluorinated groups in covalent inhibitor design .
  • Crystallographic Behavior : Hydrogen-bonding patterns in fluorinated amines are critical for crystal engineering. For example, para-substituted fluorophenyl groups often form stable supramolecular architectures via C–H···F interactions .

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